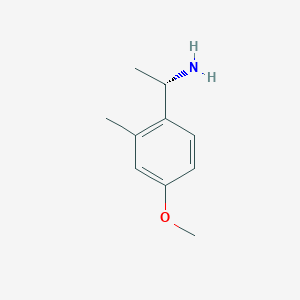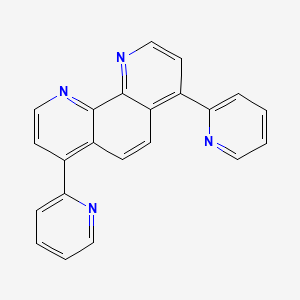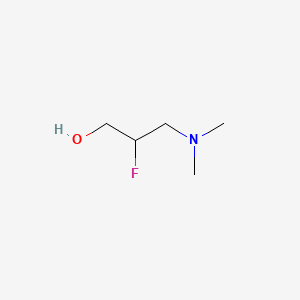
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(quinolin-8-yl)methyl]sulfanyl}propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a fluorenylmethoxycarbonyl (Fmoc) group, a quinolinylmethyl group, and a propanoic acid backbone. It is often used in peptide synthesis and other organic chemistry applications due to its protective groups and functional moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(quinolin-8-yl)methyl]sulfanyl}propanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like triethylamine.
Thioether Formation: The quinolinylmethyl group is attached via a thioether linkage. This step often involves the reaction of a quinoline derivative with a thiol-containing intermediate.
Coupling Reaction: The protected amino acid is then coupled with the quinolinylmethyl thioether using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Finally, the Fmoc group is removed under basic conditions, typically using piperidine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(quinolin-8-yl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block and protective group.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Acts as a protective group, preventing unwanted reactions during synthesis.
Quinolinylmethyl Group: Interacts with various biological targets, including enzymes and receptors.
Thioether Linkage: Provides stability and facilitates specific interactions with other molecules.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: Similar in their use of the Fmoc group for protection during peptide synthesis.
Quinoline derivatives: Share the quinoline ring structure, used in various chemical and biological applications.
Thioether-containing compounds: Similar in their sulfur-containing linkage, providing stability and reactivity.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(quinolin-8-yl)methyl]sulfanyl}propanoic acid is unique due to its combination of protective groups and functional moieties, making it highly versatile in synthetic and research applications.
属性
分子式 |
C28H24N2O4S |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(quinolin-8-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C28H24N2O4S/c31-27(32)25(17-35-16-19-8-5-7-18-9-6-14-29-26(18)19)30-28(33)34-15-24-22-12-3-1-10-20(22)21-11-2-4-13-23(21)24/h1-14,24-25H,15-17H2,(H,30,33)(H,31,32) |
InChI 键 |
RIRJEFBSBILBIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC4=CC=CC5=C4N=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)
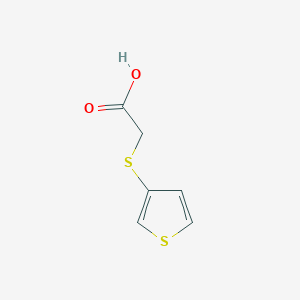
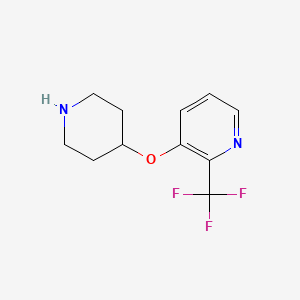
![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)
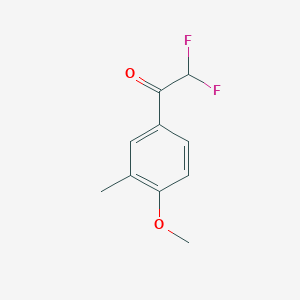
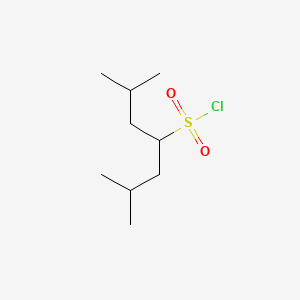
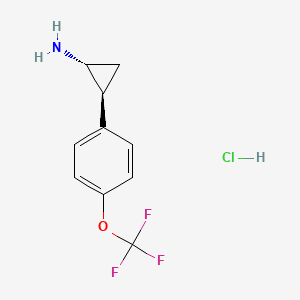


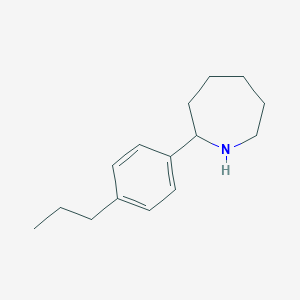
![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)
